N-(4-bromobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide, also known as BDP-9066, is a novel small-molecule inhibitor that has shown promising results in various scientific research applications. This compound has been synthesized using a unique method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Wirkmechanismus
The mechanism of action of N-(4-bromobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide involves the inhibition of a specific enzyme called dihydroorotate dehydrogenase (DHODH). DHODH is an enzyme that is involved in the de novo synthesis of pyrimidine nucleotides, which are essential for DNA replication and cell growth. By inhibiting DHODH, N-(4-bromobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide prevents the growth and proliferation of cancer cells and other rapidly dividing cells.
Biochemical and Physiological Effects
N-(4-bromobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(4-bromobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide inhibits the activity of DHODH, leading to a decrease in pyrimidine nucleotide synthesis and ultimately, cell death. N-(4-bromobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(4-bromobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide has been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-bromobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide is its specificity for DHODH, which makes it a promising candidate for cancer treatment. Additionally, N-(4-bromobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide has shown low toxicity in animal studies, making it a safer alternative to other cancer treatments. However, one limitation of N-(4-bromobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
N-(4-bromobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide has several potential future directions. One direction is the further optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of N-(4-bromobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide as a potential cancer treatment, either alone or in combination with other therapies. Additionally, N-(4-bromobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide could be studied further for its potential use in treating other diseases such as neurodegenerative diseases and inflammatory diseases. Finally, the development of analogs of N-(4-bromobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide could lead to the discovery of even more potent and specific inhibitors of DHODH.
Synthesemethoden
N-(4-bromobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide is synthesized using a multistep process that involves the reaction of 4-nitrobenzaldehyde with 4-bromobenzylamine to form an intermediate product. This intermediate product is then reacted with 2,6-dioxopiperidine-3,5-dione to yield the final product, N-(4-bromobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide. The synthesis of N-(4-bromobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N-(4-bromobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide has been extensively studied for its potential therapeutic applications in various scientific research areas. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. N-(4-bromobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N-(4-bromobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide has been shown to have anti-inflammatory properties, making it a potential treatment option for inflammatory diseases.
Eigenschaften
IUPAC Name |
N-[(4-bromophenyl)methyl]-N-(2,6-dioxopiperidin-1-yl)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O5/c20-15-8-4-13(5-9-15)12-21(22-17(24)2-1-3-18(22)25)19(26)14-6-10-16(11-7-14)23(27)28/h4-11H,1-3,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIAWLJGXTSLJGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)N(CC2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.